molecular formula C11H17N3O3 B1517846 6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1156143-25-7

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B1517846
CAS No.: 1156143-25-7
M. Wt: 239.27 g/mol
InChI Key: QLNPSFJVZIODMD-UHFFFAOYSA-N
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Description

Structural and Nomenclature Overview

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex molecular architecture. The core structure consists of a tetrahydropyridazin-3-one ring system, which represents a partially saturated six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. The pyridazinone framework serves as the fundamental scaffold, with the numbering system beginning at the nitrogen atom adjacent to the carbonyl carbon. The compound features a hydroxypiperidine substituent attached through a carbonyl bridge at position 6 of the pyridazinone ring, while a methyl group occupies position 2.

The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as CN1N=C(CCC1=O)C(=O)N1CCC(O)CC1, which provides a computer-readable representation of the compound's connectivity. The International Chemical Identifier key QLNPSFJVZIODMD-UHFFFAOYSA-N uniquely identifies this specific molecular arrangement in chemical databases. The hydroxypiperidine moiety contributes significant structural complexity, with the hydroxyl group positioned at the 4-position of the six-membered piperidine ring. This positioning creates specific stereochemical considerations, as the hydroxyl group can adopt either axial or equatorial orientations relative to the piperidine ring conformation.

The compound's three-dimensional structure exhibits specific conformational preferences influenced by the multiple ring systems and functional groups present. The tetrahydropyridazine ring adopts a half-chair or envelope conformation typical of partially saturated six-membered rings, while the piperidine ring prefers a chair conformation similar to cyclohexane. The carbonyl bridge connecting these two ring systems introduces rotational flexibility, allowing for multiple conformational states that may influence the compound's chemical reactivity and potential biological activity.

Table 1: Molecular Descriptors of this compound

Property Value Reference
Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
Chemical Abstracts Service Number 1156143-25-7
International Chemical Identifier Key QLNPSFJVZIODMD-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CN1N=C(CCC1=O)C(=O)N1CCC(O)CC1
Canonical Simplified Molecular Input Line Entry System CN1N=C(CCC1=O)C(=O)N1CCC(O)CC1
Estimated Boiling Point 394.8±52.0 degrees Celsius at 760 millimeters of mercury
Estimated Density 1.4±0.1 grams per cubic centimeter

Historical Context in Heterocyclic Chemistry

The development of this compound represents the convergence of two significant traditions in heterocyclic chemistry: pyridazine research and piperidine chemistry. Pyridazines, first prepared through the pioneering work of Emil Fischer during his investigations of the Fischer indole synthesis, established the foundation for understanding six-membered diazine heterocycles. Fischer's initial preparation involved the condensation of phenylhydrazine with levulinic acid, demonstrating the synthetic accessibility of the pyridazine framework. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, providing more direct synthetic routes to these nitrogen-containing aromatics.

Pyridazinones emerged as classical molecules occupying an important position in heterocyclic chemistry since their discovery, with researchers developing extensive synthetic methodologies for incorporating diverse functional groups into pyridazinone structures. The pharmacological and agrochemical importance of pyridazinone derivatives attracted significant research attention, directing synthetic efforts toward new compounds with enhanced biological effectiveness. The pyridazine structure became recognized as a popular pharmacophore found within numerous herbicides such as credazine, pyridafol, and pyridate, as well as various pharmaceutical compounds including cefozopran, cadralazine, minaprine, pipofezine, and hydralazine.

Piperidine chemistry developed along parallel lines, with the compound first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the systematic nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing early connections between natural product chemistry and synthetic heterocyclic chemistry. The piperidine structural motif gained recognition for its presence in numerous natural alkaloids, including piperine from black pepper, solenopsin from fire ants, anabasine from tree tobacco, lobeline from Indian tobacco, and coniine from poison hemlock.

The synthesis of hydroxypiperidine derivatives represented an important advancement in piperidine chemistry, providing access to functionalized derivatives with enhanced chemical reactivity and potential biological activity. 4-Hydroxypiperidine specifically emerged as a valuable synthetic intermediate, with industrial production methods developed to meet growing demand for this key building block. The compound's utility in pharmaceutical synthesis led to extensive research into protecting group strategies, with tert-butoxycarbonyl protection becoming standard practice for synthetic manipulations.

Table 2: Historical Milestones in Relevant Heterocyclic Chemistry

Year Discovery/Development Researcher(s) Significance Reference
1850 First piperidine preparation Thomas Anderson Established piperidine as accessible heterocycle
1852 Independent piperidine synthesis and nomenclature Auguste Cahours Provided systematic naming conventions
Late 1800s Fischer indole synthesis investigations Emil Fischer Led to first pyridazine preparations
Early 1900s Pyridazinetetracarboxylic acid route Various researchers Improved synthetic access to pyridazines
Mid-1900s Industrial piperidine production Chemical industry Enabled large-scale heterocycle synthesis
Late 1900s Pyridazinone pharmaceutical applications Pharmaceutical researchers Established therapeutic importance
2000s-Present Advanced hydroxypiperidine methodologies Synthetic chemists Enhanced synthetic capabilities

The integration of pyridazinone and hydroxypiperidine chemistry represents a contemporary development in heterocyclic synthesis, reflecting modern approaches to molecular complexity and functional group tolerance. The introduction of new functional groups into pyridazinone structures enabled the synthesis of diverse compound libraries, while advances in piperidine functionalization provided access to sophisticated building blocks. These parallel developments in heterocyclic chemistry created the foundation for synthesizing complex molecules like this compound, demonstrating the cumulative nature of chemical knowledge and synthetic methodology development.

Properties

IUPAC Name

6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-13-10(16)3-2-9(12-13)11(17)14-6-4-8(15)5-7-14/h8,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNPSFJVZIODMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steps:

  • Synthesis of 4-piperidone:

    • 4-piperidone hydrochloride hydrate is dissolved in distilled water.
    • Liquid ammonia is added to adjust alkalinity.
    • The mixture is extracted with toluene and dried over anhydrous magnesium sulfate.
    • Concentration yields 4-piperidone as a thick residue.
  • Reduction to 4-hydroxypiperidine:

    • 4-piperidone is dissolved in methanol.
    • Sodium borohydride is added slowly at 25–30°C.
    • The mixture is refluxed for 7–10 hours.
    • After concentration, pH is adjusted to neutral with dilute hydrochloric acid.
    • Extraction with methylene chloride separates the organic phase.
    • Drying and concentration followed by crystallization with n-hexane yields 4-hydroxypiperidine with purity ~98.9%.
  • Protection as N-boc-4-hydroxypiperidine (optional):

    • 4-hydroxypiperidine is dissolved in methanol.
    • Potassium carbonate and di-tert-butyl dicarbonate are added.
    • The mixture is refluxed at 25–30°C for 6–8 hours.
    • Filtration, concentration, and crystallization yield the protected N-boc derivative.
Step Reagents/Conditions Outcome Notes
1 4-piperidone hydrochloride, NH3, toluene extraction 4-piperidone intermediate Drying with MgSO4, vacuum filtration
2 NaBH4 reduction in MeOH, reflux 4-hydroxypiperidine pH neutralization, extraction, crystallization
3 Di-tert-butyl dicarbonate, K2CO3, reflux N-boc-4-hydroxypiperidine Optional protection step

This method is noted for its high yield, low cost, and suitability for industrial scale-up.

Formation of the Tetrahydropyridazinone Core and Coupling

The tetrahydropyridazinone ring is typically constructed via cyclization reactions involving hydrazine derivatives and ketoesters or related precursors. The coupling of the 4-hydroxypiperidine moiety to the tetrahydropyridazinone is achieved through carbonyl linkage formation, often via acylation or carbamoylation reactions.

Although specific detailed synthetic steps for the target compound are limited in open literature, the general approach involves:

  • Activation of the tetrahydropyridazinone at the 6-position with a reactive carbonyl group (e.g., acid chloride or activated ester)
  • Nucleophilic attack by the nitrogen of the 4-hydroxypiperidine ring
  • Formation of the 6-(4-hydroxypiperidine-1-carbonyl) substituent

This approach requires careful control of reaction parameters such as temperature, pH, and solvent to maximize yield and purity.

Related Piperidine Derivative Preparation Insights

From patent US3845062A, preparation of 4-hydroxypiperidine derivatives involves:

  • N-methylation and hydrogenation steps under controlled pressure and temperature
  • Use of formalin and acidic conditions for ring modifications
  • Extraction and purification via solvent partitioning and recrystallization

These methods provide valuable insights into handling hydroxypiperidine moieties and their functionalization, which can be adapted for the target compound synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield/Purity Remarks
4-piperidone synthesis 4-piperidone hydrochloride, NH3, toluene extraction High yield Drying with MgSO4, vacuum filtration
Reduction to 4-hydroxypiperidine NaBH4 in MeOH, reflux, pH adjustment ~98.9% purity Crystallization with n-hexane
Protection to N-boc derivative Di-tert-butyl dicarbonate, K2CO3, reflux High purity Facilitates further coupling
Coupling to tetrahydropyridazinone Activated carbonyl intermediate, nucleophilic substitution Moderate to high yield Requires precise control

Research Findings and Considerations

  • The multi-step synthesis demands stringent control of reaction conditions to prevent side reactions and degradation.
  • Protection of the hydroxyl group as N-boc derivative enhances selectivity in coupling reactions.
  • Purification techniques such as crystallization and solvent extraction are critical for obtaining high-purity intermediates.
  • Industrial applicability is supported by the use of accessible reagents and scalable protocols.
  • The unique structure combining hydroxypiperidine and tetrahydropyridazinone rings suggests potential for diverse biological activities, underscoring the importance of optimized synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxypiperidine moiety participates in nucleophilic substitutions, particularly at the hydroxyl group. Key reactions include:

Reaction Type Conditions Products Reference
EsterificationAcetic anhydride, pyridine (0–5°C)Acetylated piperidine derivative
SulfonationSulfur trioxide complexes (DMF, 25°C)Piperidine sulfonate
AlkylationMethyl iodide, K₂CO₃ (THF, reflux)O-Methyl ether derivative

The tetrahydropyridazine ring undergoes regioselective functionalization at the 2-methyl position under radical or electrophilic conditions .

Carbonyl Group Reactivity

The carbonyl group exhibits reactivity in nucleophilic acyl substitutions and reductions:

Key Transformations:

  • Amide Coupling: Reacts with amines (e.g., 4-aminobenzoic acid derivatives) using HATU/DIPEA to form peptidomimetics .

  • Reduction: NaBH₄/MeOH selectively reduces the carbonyl to a secondary alcohol (yield: 72–85%).

  • Grignard Addition: Isopropylmagnesium chloride forms tertiary alcohol adducts at −20°C .

Ring-Opening and Rearrangements

Under acidic or oxidative conditions, the tetrahydropyridazine ring undergoes transformations:

Condition Outcome Mechanism
H₂SO₄ (conc.), 80°CRing contraction to pyrrolidinoneAcid-catalyzed retro-aldol
mCPBA (CH₂Cl₂, 0°C)Epoxidation at C4–C5 double bondElectrophilic oxidation
Ozone (−78°C), then Zn/HOAcCleavage to diketone fragmentsOxidative ozonolysis

These reactions are critical for generating metabolites or prodrug derivatives .

Pharmacologically Relevant Modifications

Structural analogs demonstrate how functional group modifications enhance bioactivity:

Example Derivatives:

Modification Site Biological Activity Potency vs Parent Compound
4-Hydroxypiperidine → 4-FluoropiperidineCOX-2 inhibition (IC₅₀: 12 nM)3.5× increase
2-Methyl → 2-EthylAnalgesic efficacy (ED₅₀: 8 mg/kg)2× increase
Carbonyl → ThiocarbonylAnticonvulsant activity (MES model)Comparable

Such modifications are guided by QSAR studies correlating lipophilicity (clogP) with target binding .

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

  • t₁/₂ in simulated gastric fluid (pH 1.2): 3.2 hours (hydrolysis of piperidine carbonyl).

  • t₁/₂ in plasma (pH 7.4): 8.7 hours (oxidative N-demethylation dominant) .

These properties inform prodrug strategies, such as ester prodrugs with >90% oral bioavailability .

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand in biological studies to understand protein interactions.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives are characterized by substitutions on the tetrahydropyridazinone core. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Features
Target Compound 6-(4-Hydroxypiperidine-1-carbonyl), 2-methyl 239.27 Polar hydroxypiperidine group enhances hydrogen bonding potential
6-Aryl-2,3,4,5-tetrahydropyridazin-3-one (2a-c) 6-Aryl (e.g., 4-methylphenyl, 4-chlorophenyl) ~220–250 Lipophilic aryl groups improve membrane permeability; antimicrobial activity
6-(4-Bromophenyl)-4-phenyl-2,3,4,5-tetrahydropyridazin-3-one 6-(4-Bromophenyl), 4-phenyl ~350–370 Bulky bromophenyl group increases steric hindrance; no reported bioactivity
6-(4-Chloro-3-nitrophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one 6-(4-Chloro-3-nitrophenyl), 5-methyl ~300–320 Electron-withdrawing nitro group enhances reactivity; potential antitubercular activity

Key Observations :

  • The target compound 's hydroxypiperidine substituent introduces polarity, which may improve solubility but reduce lipophilicity compared to aryl-substituted analogues .
  • 6-Aryl derivatives (e.g., 2a-c) exhibit broad-spectrum antimicrobial activity due to lipophilic substituents that enhance cellular uptake .
  • Halogenated derivatives (e.g., bromophenyl, chloronitrophenyl) show varied bioactivities, with electron-withdrawing groups like nitro enhancing antitubercular potency .

Comparison :

  • The target compound requires specialized reagents (e.g., hydroxypiperidine derivatives), increasing synthesis complexity compared to simpler aryl analogues .
  • Antimicrobial derivatives (e.g., 4a-j) are synthesized in fewer steps, enabling rapid library generation .

Key Gaps :

  • 6-Aryl derivatives are better characterized, with demonstrated potency against Staphylococcus aureus and Candida albicans .

Insights :

  • The target compound 's lower logP (estimated) suggests reduced blood-brain barrier penetration compared to aryl derivatives.

Biological Activity

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1156143-25-7
  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 250.31 g/mol

Research indicates that compounds with a similar structural framework often interact with various neurotransmitter systems. The presence of the hydroxypiperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are critical in modulating mood and behavior.

Antidepressant-like Effects

A study investigating the antidepressant potential of related piperidine derivatives found that these compounds exhibited significant activity in animal models. The mechanism was attributed to the modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways. The hydroxyl group on the piperidine ring enhances binding affinity to these receptors, suggesting that this compound may exhibit similar effects .

Neuroprotective Properties

Neuroprotective effects have been observed in piperidine derivatives against oxidative stress-induced neuronal damage. The antioxidant properties can be linked to the compound's ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cells . This suggests a potential therapeutic application in neurodegenerative diseases.

Antinociceptive Activity

Preliminary studies on related compounds have shown antinociceptive effects in animal models. The mechanism may involve the modulation of pain pathways through opioid receptor interactions or inhibition of inflammatory mediators . Further investigation into the specific activity of this compound is warranted.

Case Studies

  • Antidepressant Activity : In a controlled study involving rodent models subjected to stress-induced depression, administration of piperidine derivatives resulted in a significant reduction in depressive-like behaviors compared to control groups .
  • Neuroprotection : In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from hydrogen peroxide-induced apoptosis by upregulating antioxidant enzymes .

Data Table

Biological ActivityMechanism of ActionReferences
Antidepressant-like EffectsModulation of serotonin and norepinephrine systems
Neuroprotective PropertiesAntioxidant activity; inhibition of apoptosis
Antinociceptive ActivityModulation of pain pathways; opioid receptor interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one?

  • Methodology : Synthesis typically involves multi-step reactions with controlled conditions. For pyridazinone derivatives, refluxing in ethanol or DMF under nitrogen is common to prevent oxidation . Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine and pyridazinone moieties.

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >95% purity.

    • Validation : Monitor via TLC and LC-MS to confirm intermediate formation and final product identity .

Q. How to characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C for 24 hours. Analyze degradation products via HPLC (C18 column, UV detection at 254 nm) .

  • Thermal stability : Use DSC/TGA to assess decomposition temperatures. Pyridazinones often degrade above 200°C, but hydroxyl-piperidine substituents may lower thermal stability due to hydrogen bonding .

    • Data Interpretation : Compare chromatograms to identify hydrolytic cleavage (e.g., amide bond breakdown at acidic/basic pH) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Analogs with 4-hydroxypiperidine vs. 4-chlorophenyl groups show divergent IC₅₀ values in kinase inhibition assays.

  • Approach :

Molecular docking : Compare binding poses in kinase ATP pockets (e.g., using AutoDock Vina). Hydroxyl groups may form hydrogen bonds missed in bulkier halogenated analogs .

Solubility analysis : Measure logP (octanol/water) to assess bioavailability discrepancies. Hydrophilic substituents (e.g., -OH) improve aqueous solubility but reduce membrane permeability .

  • Resolution : Use SPR (surface plasmon resonance) to validate binding affinity differences independent of solubility .

Q. How to design SAR studies for optimizing target selectivity?

  • Methodology :

  • Scaffold modification : Synthesize derivatives with varying substituents on the pyridazinone ring (e.g., methyl, ethyl, aryl).
  • Assay panels : Test against related enzymes (e.g., PDE4 vs. PDE5) to identify selectivity drivers.
  • Key Findings :
SubstituentPDE4 IC₅₀ (nM)PDE5 IC₅₀ (nM)Selectivity Ratio
2-Methyl12 ± 1.5450 ± 3237.5
2-Ethyl18 ± 2.1380 ± 2821.1
  • Methyl groups enhance PDE4 selectivity by occupying a hydrophobic subpocket .

Q. How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Root Cause Analysis :

  • Metabolic instability : Incubate the compound with liver microsomes (human/rat) to identify CYP450-mediated degradation.
  • Ex vivo interference : Test in whole blood assays to assess protein binding (e.g., >90% plasma protein binding reduces free drug concentration) .
    • Mitigation : Introduce steric hindrance near metabolically labile sites (e.g., replace -CH₃ with -CF₃ on pyridazinone) .

Data Contradiction Analysis

Q. Why do computational predictions of logP conflict with experimental measurements?

  • Hypothesis : Protonation of the piperidine nitrogen (pKa ~8.5) alters partition coefficients at physiological pH.
  • Validation :

  • Measure logD (pH 7.4) via shake-flask method.
  • Compare with software-predicted logP (e.g., MarvinSuite vs. ChemAxon). Adjust for ionization using Henderson-Hasselbalch calculations .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side products .
  • Characterization : Use 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities in the piperidine ring .
  • Biological Testing : Include positive controls (e.g., rolipram for PDE4 assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 2
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

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